physicochemical characteristics of 3-(1H-pyrrol-3-yl)pyridine
physicochemical characteristics of 3-(1H-pyrrol-3-yl)pyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1H-pyrrol-3-yl)pyridine
Abstract: 3-(1H-pyrrol-3-yl)pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel molecules. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for optimizing its synthesis, formulation, and application. This technical guide provides a comprehensive analysis of the key . While specific experimental data for this compound is not extensively reported in public literature, this whitepaper establishes a predictive profile based on its constituent moieties—pyridine and pyrrole—and presents detailed, field-proven methodologies for the empirical determination of these critical parameters. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to accurately characterize this molecule and leverage its full potential.
Molecular Structure and Inherent Chemical Nature
3-(1H-pyrrol-3-yl)pyridine (CAS No. 76304-55-7) is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂ and a molecular weight of 144.18 g/mol . Its structure features a pyridine ring linked at the 3-position to the 3-position of a pyrrole ring. This arrangement creates a unique electronic and conformational profile governed by two distinct nitrogen-containing aromatic systems.
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Pyridine Moiety: The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system. Consequently, this nitrogen is basic and readily available for protonation.
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Pyrrole Moiety: In contrast, the lone pair on the pyrrole nitrogen is integral to the 6-π electron system that confers aromaticity to the five-membered ring.[1] Delocalization of this lone pair makes the pyrrole nitrogen essentially non-basic and even slightly acidic, allowing for deprotonation by strong bases.[1]
This duality is fundamental to the molecule's acid-base chemistry, solubility, and interaction with biological targets. The compound is described as a light yellow solid.
Acidity, Basicity, and Ionization State (pKa)
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This is quantified by the pKa, the pH at which a molecule is 50% ionized. For 3-(1H-pyrrol-3-yl)pyridine, the primary pKa value of interest is associated with the protonation of the basic pyridine nitrogen.
Expected pKa: The pKa of pyridine itself is approximately 5.2. The attachment of the electron-rich pyrrole ring is expected to slightly modulate this value. The pyrrole N-H proton is very weakly acidic, with a pKa typically above 17, and will not be a factor under physiological or most experimental conditions. Therefore, 3-(1H-pyrrol-3-yl)pyridine is expected to behave as a weak base, being significantly protonated in acidic environments (e.g., the stomach) and predominantly neutral at physiological pH (7.4).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[2] It involves monitoring the pH of a solution of the analyte as a titrant (an acid or base) is added incrementally.[3]
Methodology:
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Solution Preparation: Prepare a solution of 3-(1H-pyrrol-3-yl)pyridine of known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.[3] Purge with nitrogen to remove dissolved CO₂.[3]
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System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Titration: Place the analyte solution in a thermostatted vessel and immerse the pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or auto-titrator.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely located as the inflection point in the first derivative of the titration curve.[2]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[4] A related term, logD, is the distribution coefficient at a specific pH, which accounts for the ionization of the molecule.
Expected Lipophilicity: The combination of a polar pyridine ring and a moderately polar pyrrole ring suggests that 3-(1H-pyrrol-3-yl)pyridine will have a balanced, intermediate lipophilicity. Its logP value is crucial for predicting membrane permeability and solubility. Since the compound is basic, its logD will be pH-dependent, decreasing as the pH drops below its pKa due to increased ionization and higher aqueous solubility.
Experimental Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)
The shake-flask method is the traditional approach, but RP-HPLC offers a faster and more efficient alternative for estimating logP values.[5] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[6]
Methodology:
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System Setup: Use an HPLC system equipped with a C18 (octadecylsilyl) column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
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Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte. Inject each standard under isocratic conditions (constant mobile phase composition) and record their retention times (t_R).
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Retention Factor (k) Calculation: For each standard, calculate the retention factor: k = (t_R - t₀) / t₀, where t₀ is the column dead time (void volume).
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Calibration Curve: Plot log k for the standards against their known logP values. A linear relationship should be observed (logP = a * log k + b).
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Analyte Measurement: Inject the 3-(1H-pyrrol-3-yl)pyridine solution under the identical HPLC conditions and determine its retention time and log k.
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logP Calculation: Use the calibration curve equation to calculate the logP of the analyte from its experimentally determined log k value.[7]
Caption: Principle of logP Determination via RP-HPLC.
Physicochemical Data Summary
Due to the limited availability of published experimental data, the following table provides a summary of known identifiers and predicted or analogous properties to guide researchers.
| Property | Value / Expected Characteristic | Source / Rationale |
| Molecular Formula | C₉H₈N₂ | [8] |
| Molecular Weight | 144.18 g/mol | |
| CAS Number | 76304-55-7 | |
| Physical Form | Light yellow solid | |
| Melting Point | Not reported. Likely >200 °C. | [8] Analogous 4-isomer melts at 231-232 °C. |
| Boiling Point | Not reported. | [8] |
| pKa (Basic) | Predicted ~5.0 - 5.5 | Based on pyridine (pKa ≈ 5.2). |
| logP | Predicted 1.0 - 2.0 | Estimated based on structural fragments. |
| Aqueous Solubility | pH-dependent | Expected to be low in neutral/basic media, higher in acidic media. |
Spectroscopic Profile for Structural Confirmation
Spectroscopic techniques are essential for confirming the identity and purity of 3-(1H-pyrrol-3-yl)pyridine. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[9][10]
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¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. The pyrrole N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic region (6.5-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the seven C-H protons, with coupling constants revealing their connectivity.
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¹³C NMR: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. DEPT experiments can be used to distinguish between CH, CH₂, and quaternary carbons.[11]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[12]
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N-H Stretch: A characteristic sharp or slightly broad peak is expected around 3300-3500 cm⁻¹ for the pyrrole N-H group.
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Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
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C=C and C=N Stretches: A series of sharp bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13]
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Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z = 144.18) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]
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Fragmentation: Common fragmentation pathways for N-heterocycles may involve the loss of small neutral molecules like HCN, or cleavage at the bond linking the two rings.[15]
| Spectroscopic Data | Expected Features |
| ¹H NMR | Broad N-H singlet (>10 ppm); complex aromatic signals (6.5-9.0 ppm). |
| ¹³C NMR | 9 distinct aromatic carbon signals. |
| FTIR (cm⁻¹) | ~3400 (N-H stretch); >3000 (Aromatic C-H stretch); 1400-1650 (C=C, C=N stretches). |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 144; characteristic fragmentation pattern. |
Conclusion
3-(1H-pyrrol-3-yl)pyridine presents a physicochemical profile of a weakly basic, moderately lipophilic solid. Its properties are dominated by the interplay between its constituent pyridine and pyrrole rings. While comprehensive experimental data remains to be published, this guide provides a robust framework for its characterization. The detailed protocols for determining pKa and logP, along with the predictive spectroscopic analysis, offer researchers the necessary tools to confidently investigate and utilize this valuable heterocyclic scaffold in their scientific endeavors. Accurate empirical determination of these properties is a critical first step in any drug discovery or materials science program.
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